molecular formula C10H13NO6S B3214038 Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate CAS No. 1133725-45-7

Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate

Cat. No.: B3214038
CAS No.: 1133725-45-7
M. Wt: 275.28 g/mol
InChI Key: GYKYERZJFHKSIJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate is a chemical compound with the molecular formula C10H13NO6S. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a sulfonylamino group and a hydroxyphenoxy group attached to a propanoate backbone.

Safety and Hazards

The safety data sheet for “Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate typically involves the reaction of 2-hydroxyphenol with a sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with methyl 3-aminopropanoate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, sulfides, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The hydroxyphenoxy group can participate in redox reactions, affecting cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Butanoate
  • Ethyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate
  • Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Acetate

Uniqueness

Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-[(2-hydroxyphenoxy)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-16-10(13)6-7-11-18(14,15)17-9-5-3-2-4-8(9)12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYERZJFHKSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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